Gavestinel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gavestinel is a chemical compound that was developed as an investigational drug by GlaxoSmithKline. It is known for its role as a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound was primarily researched for its potential neuroprotective effects in conditions such as acute ischemic stroke .

准备方法

Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. This synthetic route involves the use of specific reaction conditions to ensure the high affinity and selectivity of the compound for the glycine site on the NMDA receptor . The industrial production methods for this compound are not extensively documented, but the synthesis typically involves standard organic chemistry techniques and purification processes to achieve the desired purity and yield.

化学反应分析

Structural Features and Synthetic Basis

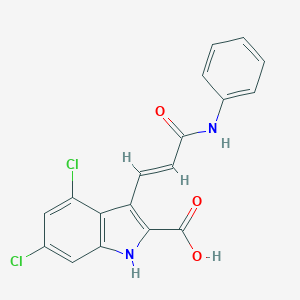

Gavestinel’s core structure includes:

-

Molecular formula : C₁₈H₁₂Cl₂N₂O₃ (neutral form) or C₁₈H₁₁Cl₂N₂O₃Na (sodium salt)

-

Key functional groups :

The synthesis involves substituting the indole-2-carboxylate at the C-3 position with an α,β-unsaturated ketone side chain, enabling high-affinity binding to the NMDA receptor glycine site .

Metabolic Reactions

This compound undergoes extensive phase II metabolism, primarily via glucuronidation and sulfation :

-

Glucuronidation : Dominant pathway, leading to inactive metabolites excreted in bile .

-

Sulfation : Contributes to drug-drug interactions, particularly with salbutamol and other substrates of sulfotransferases .

Pharmacokinetic Parameters

Data from stroke patients receiving multiple doses:

Drug-Drug Interactions

This compound’s metabolism is modulated by:

-

Mefenamic acid : Inhibits glucuronidation, increasing systemic exposure .

-

Methylene blue : Reduces metabolic clearance via unknown mechanisms .

-

Bilirubin : Shared glucuronidation pathways may elevate bilirubin levels .

Reactivity and Stability

Clinical Trial Insights

Despite favorable preclinical data, phase III trials (GAIN International and GAIN Americas) showed:

-

No reduction in infarct growth on MRI (mean lesion volume: 64.6 cm³ vs. 63.4 cm³ placebo) .

-

No functional benefit at 3 months (OR 1.03 for death/dependence) .

Mechanistic Implications

The lack of efficacy may stem from:

-

Inadequate blood-brain barrier penetration due to high protein binding .

-

Off-target effects on bilirubin metabolism complicating dosing .

This compound’s chemical profile highlights the challenges in designing neuroprotective agents with optimal metabolic stability and brain penetration. While it advanced to late-phase trials, its clinical failure underscores the need for refined pharmacokinetic optimization in stroke therapeutics.

科学研究应用

GAIN Trials Overview

The Glycine Antagonist in Neuroprotection (GAIN) trials were pivotal in assessing the efficacy and safety of gavestinel in humans. Two major trials, GAIN Americas and GAIN International, were conducted with similar protocols to evaluate outcomes in patients with acute ischemic stroke treated within six hours of onset.

- Trial Design : Both trials were randomized, double-blind, placebo-controlled studies involving multiple centers across North America and Europe.

- Primary Endpoint : The primary outcome was functional independence at three months post-treatment, assessed using the modified Rankin Scale (mRS) .

Results from GAIN Trials

Despite promising preclinical data, the results from the GAIN trials were disappointing:

- Efficacy : this compound did not demonstrate a statistically significant improvement in functional outcomes compared to placebo. In fact, the final analysis indicated no clinical benefit regarding infarct volume reduction or neurological recovery .

- Safety Concerns : Some studies noted safety issues associated with this compound treatment, including increased mortality rates and adverse psychotic effects leading to early termination of some trial arms .

Preclinical Studies

Preclinical investigations have provided insights into the potential benefits of this compound:

- Animal Models : In rat models of middle cerebral artery occlusion (MCAO), this compound administration resulted in a 50% reduction in infarct size when given up to six hours post-stroke onset . However, these results did not translate effectively into human trials.

- MRI Substudies : MRI assessments within the GAIN trials aimed to measure changes in lesion volume but ultimately confirmed that this compound did not significantly alter infarct growth compared to placebo .

Summary of Findings

| Study/Trial | Outcome | Comments |

|---|---|---|

| GAIN Americas | No significant improvement in functional outcomes | Safety issues noted; increased mortality observed |

| GAIN International | No clinical benefit observed | MRI substudy confirmed lack of efficacy |

| Preclinical Studies | Reduced infarct size in animal models | Promising results not replicated in human trials |

作用机制

Gavestinel acts as a highly potent and selective non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex. By binding to this site, this compound inhibits the overactivation of NMDA receptors, which can lead to neurotoxicity due to excessive calcium influx into neurons. This mechanism is particularly relevant in conditions such as stroke, where glutamate levels are elevated, leading to continuous stimulation of NMDA receptors .

相似化合物的比较

Gavestinel belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. Similar compounds include other NMDA receptor antagonists that target different sites on the receptor, such as the glutamate site. Some examples of similar compounds are memantine and ketamine, which also act on NMDA receptors but have different binding sites and mechanisms of action . This compound’s uniqueness lies in its high selectivity for the glycine site, which distinguishes it from other NMDA receptor antagonists .

属性

CAS 编号 |

153436-22-7 |

|---|---|

分子式 |

C18H12Cl2N2NaO3 |

分子量 |

398.2 g/mol |

IUPAC 名称 |

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+; |

InChI 键 |

OBPMZHMRJJJUBC-UHDJGPCESA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O |

手性 SMILES |

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

规范 SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

Key on ui other cas no. |

153436-22-7 |

同义词 |

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt 3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid 4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid Gavestinel gavestinel sodium GV 150526A GV-150526A GV-150526X GV150526 GV150526A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。